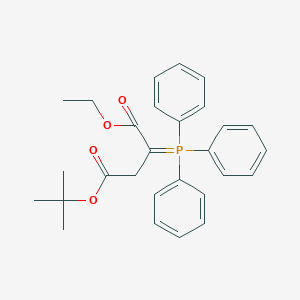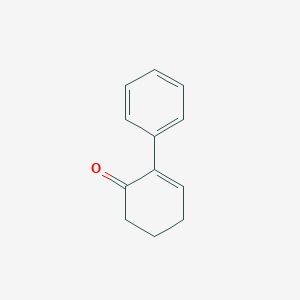
2-Phenyl-2-cyclohexen-1-one
概要
説明
2-Phenyl-2-cyclohexen-1-one is a chemical compound that belongs to the family of cyclohexenones. It is a yellowish crystalline powder with a characteristic odor. This compound is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 2-Phenyl-2-cyclohexen-1-one varies depending on its application. In the synthesis of biologically active compounds, it acts as a precursor for the formation of the final product. In the synthesis of metal complexes, it acts as a ligand that coordinates with the metal ion to form a stable complex. In the detection of metal ions, it acts as a fluorescent probe that binds to the metal ion and emits fluorescence upon excitation.
生化学的および生理学的効果
2-Phenyl-2-cyclohexen-1-one has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that it exhibits anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of using 2-Phenyl-2-cyclohexen-1-one in lab experiments is its versatility. It can be used in the synthesis of various biologically active compounds and metal complexes. Additionally, it can be used as a fluorescent probe for the detection of metal ions. However, one of the limitations of using 2-Phenyl-2-cyclohexen-1-one is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 2-Phenyl-2-cyclohexen-1-one. One potential direction is the synthesis of novel biologically active compounds using 2-Phenyl-2-cyclohexen-1-one as a starting material. Another direction is the development of new metal complexes with enhanced catalytic properties. Additionally, the use of 2-Phenyl-2-cyclohexen-1-one as a fluorescent probe for the detection of metal ions in living cells and tissues could have significant implications in the field of bioimaging. Finally, the investigation of the biochemical and physiological effects of 2-Phenyl-2-cyclohexen-1-one could lead to the discovery of new therapeutic agents for various diseases.
科学的研究の応用
2-Phenyl-2-cyclohexen-1-one has numerous potential scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, 2-Phenyl-2-cyclohexen-1-one has been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
CAS番号 |
4556-09-6 |
|---|---|
製品名 |
2-Phenyl-2-cyclohexen-1-one |
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
2-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 |
InChIキー |
QBKAQTWEICLWHV-UHFFFAOYSA-N |
SMILES |
C1CC=C(C(=O)C1)C2=CC=CC=C2 |
正規SMILES |
C1CC=C(C(=O)C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



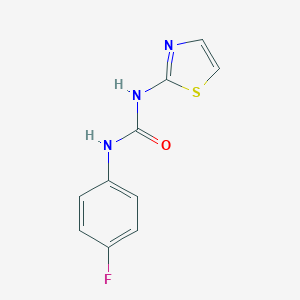
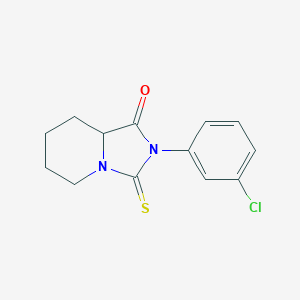
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)
![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)
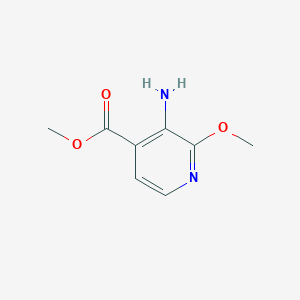
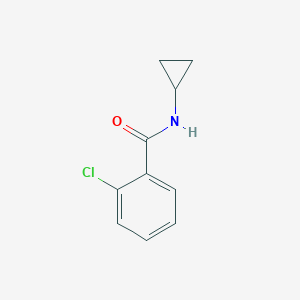
![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)
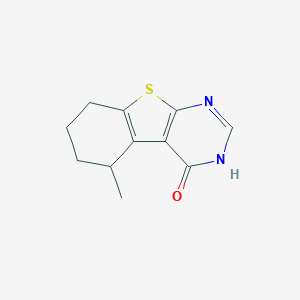
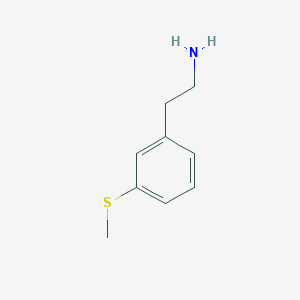
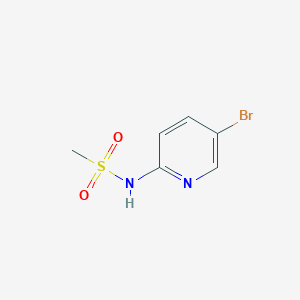
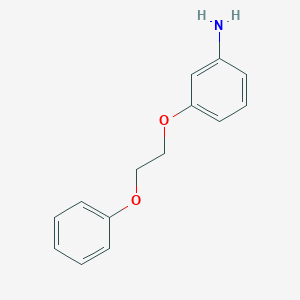
![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)
